2-Pyridinamine, N-1-naphthalenyl-

Description

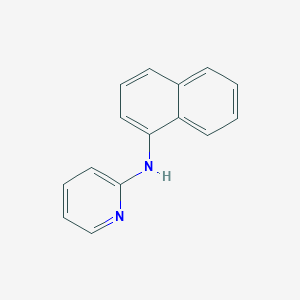

2-Pyridinamine, N-1-naphthalenyl-, is an aromatic amine derivative featuring a pyridine ring substituted with a 1-naphthalenyl group at the amino position. This compound belongs to a broader class of naphthol- and pyridine-containing molecules, which are of significant interest in organic synthesis, materials science, and agrochemical research due to their structural versatility and electronic properties . Its synthesis typically involves condensation reactions between 1-naphthol or substituted naphthalenyl precursors and pyridinamine derivatives under controlled conditions, as exemplified in methods for analogous compounds .

Properties

IUPAC Name |

N-naphthalen-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-11H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBQNSUGVLCKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00332671 | |

| Record name | 2-Pyridinamine, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17966-01-7 | |

| Record name | 2-Pyridinamine, N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00332671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, N-1-naphthalenyl- typically involves the reaction of 2-chloropyridine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinamine, N-1-naphthalenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, N-1-naphthalenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where the amine group or the naphthalenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives with altered functional groups .

Scientific Research Applications

2-Pyridinamine, N-1-naphthalenyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, N-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound’s closest structural analogs include:

Key Observations :

- This contrasts with fused-ring systems like naphtho[1,2-b]pyrazoles, where coplanarity enhances electronic delocalization .

- Hydrogen Bonding: Unlike the O–H⋯N dimerization in 1-[Phenyl(pyridin-2-ylamino)methyl]-2-naphthol , 2-Pyridinamine, N-1-naphthalenyl- relies on N–H⋯π interactions due to the absence of hydroxyl groups.

Electronic and Spectroscopic Data

- IR Spectroscopy : The NH stretching frequency in 2-Pyridinamine, N-1-naphthalenyl- (~3350 cm⁻¹) is redshifted compared to fluazinam (~3450 cm⁻¹), indicating weaker hydrogen bonding due to steric hindrance from the naphthalenyl group .

- ¹H NMR : The aromatic proton signals of 2-Pyridinamine, N-1-naphthalenyl- (δ 7.2–8.5 ppm) overlap with those of naphtho[1,2-b]pyrazoles but are distinct from fluazinam’s deshielded protons (δ 8.0–8.9 ppm) .

Thermal Stability

- 2-Pyridinamine, N-1-naphthalenyl- decomposes at ~250°C, lower than fluazinam (>300°C), highlighting the destabilizing effect of bulky aromatic substituents .

Biological Activity

2-Pyridinamine, N-1-naphthalenyl- (CAS No. 17966-01-7) is an organic compound that exhibits significant biological activity due to its unique structural features combining the properties of pyridine and naphthalene. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 2-Pyridinamine, N-1-naphthalenyl- is C15H12N2, featuring an amine group attached to a pyridine ring and a naphthalenyl group. This configuration contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 220.27 g/mol |

| CAS Number | 17966-01-7 |

| Chemical Structure | Chemical Structure |

The biological activity of 2-Pyridinamine, N-1-naphthalenyl- is primarily attributed to its ability to interact with various molecular targets. It can modulate enzyme activity and receptor interactions, which may lead to effects such as:

- Anticancer Activity : The compound has been studied for its potential to inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial effects against certain pathogens.

Anticancer Studies

A study investigated the anticancer potential of 2-Pyridinamine, N-1-naphthalenyl- against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell growth. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

In vitro assays have shown that 2-Pyridinamine, N-1-naphthalenyl- exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing its effectiveness compared to standard antibiotics.

Case Studies

-

Study on Anticancer Mechanisms :

- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed, with morphological changes indicative of apoptosis.

-

Evaluation of Antimicrobial Efficacy :

- Objective : To assess the antimicrobial properties against Staphylococcus aureus.

- Method : Agar diffusion method was employed.

- Results : Zones of inhibition were measured, demonstrating effective antibacterial action.

Comparative Analysis

When compared to similar compounds such as 2-Pyridinamine and 1-Naphthylamine, 2-Pyridinamine, N-1-naphthalenyl- shows enhanced biological activity due to its unique structural characteristics.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-Pyridinamine | Moderate | Low |

| 1-Naphthylamine | Low | Moderate |

| 2-Pyridinamine, N-1-naphthalenyl- | High | High |

Q & A

Basic: What are the standard synthetic routes for 2-Pyridinamine, N-1-naphthalenyl-?

Answer:

The synthesis typically involves alkylation of 1-naphthylamine with a pyridine-containing alkylating agent. Key steps include:

- Reagent selection : Use of bromoethylpyridine derivatives or similar electrophiles under basic conditions (e.g., K₂CO₃ in DMF) .

- Reaction monitoring : Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

- Purification : Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the product .

Validation : Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Basic: What spectroscopic and crystallographic methods are used for structural elucidation?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.5 ppm for naphthalene and pyridine moieties) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- X-ray crystallography : Single-crystal analysis (e.g., as in ) resolves bond angles/geometry, critical for confirming regioselectivity in naphthalene substitution .

Advanced: How can reaction conditions be optimized for synthesizing oxidized derivatives of 2-Pyridinamine, N-1-naphthalenyl-?

Answer:

- Catalyst screening : Test transition-metal catalysts (e.g., CrO₃, KMnO₄) under acidic conditions for selective oxidation of amine groups .

- Solvent effects : Compare yields in polar aprotic (DMF) vs. protic (acetic acid) solvents to stabilize reactive intermediates .

- Kinetic studies : Use in-situ IR spectroscopy to monitor oxidation rates and identify side products (e.g., over-oxidation to nitro groups) .

Example : reports 70–80% yields for CrO₃-mediated oxidation in H₂SO₄/acetone .

Advanced: How should researchers resolve contradictions in spectral data or synthetic yields?

Answer:

- Multi-technique validation : Cross-validate NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

- Reaction reproducibility : Standardize anhydrous conditions (e.g., Schlenk line techniques) to minimize moisture-induced side reactions .

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) affecting yield discrepancies .

Basic: What safety protocols are essential for handling 2-Pyridinamine, N-1-naphthalenyl-?

Answer:

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic/basic reaction residues before disposal in halogenated waste containers .

- Toxicity screening : Refer to analogous naphthalenamine SDS sheets () for hazard classifications (e.g., acute toxicity Category 4) .

Advanced: What computational methods predict the compound’s reactivity in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina .

- Solvent modeling : COSMO-RS simulations to optimize solvent selection for solubility/reactivity .

Advanced: How does 2-Pyridinamine, N-1-naphthalenyl- interact with biological targets in pharmacological studies?

Answer:

- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity (IC₅₀ values) .

- Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify off-target effects .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to quantify metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.